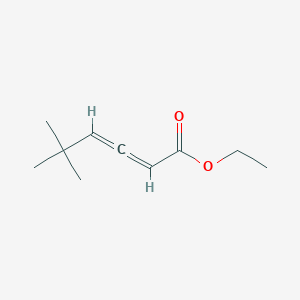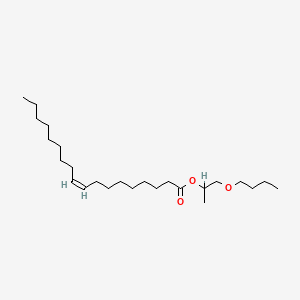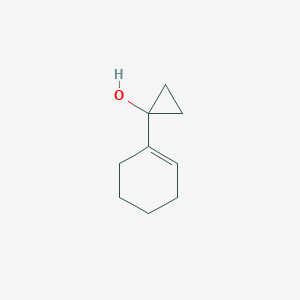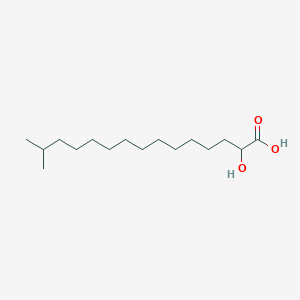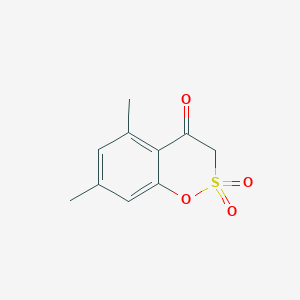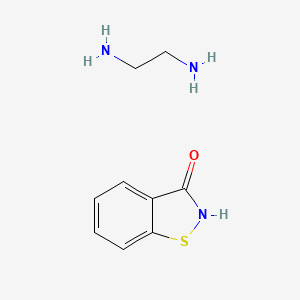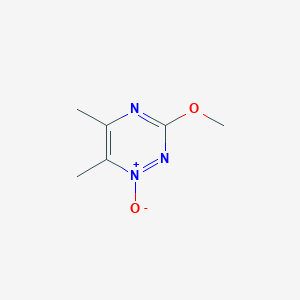
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide is a heterocyclic organic compound with a triazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with methoxy reagents in the presence of an oxidizing agent . The reaction conditions often include refluxing in solvents such as chloroform or dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it back to its parent triazine compound.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Silver trifluoromethanesulfonate is commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Reactions are often carried out in solvents like chloroform, dioxane, or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state triazine derivatives, while substitution reactions can produce a variety of substituted triazines .
Applications De Recherche Scientifique
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . Its exact mechanism of action is still under investigation, but it is believed to involve the modulation of cellular redox states and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5,6-dimethyl-1,2,4-triazine: This compound is structurally similar but lacks the methoxy group and the oxide functionality.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another related compound with a different substitution pattern on the triazine ring.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound has similar chemical properties but different reactivity due to the presence of chlorine.
Uniqueness
3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide is unique due to its specific substitution pattern and the presence of the oxide functionality, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
27531-63-1 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
3-methoxy-5,6-dimethyl-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(2)9(10)8-6(7-4)11-3/h1-3H3 |
Clé InChI |
CTUUDGOFWBZWCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([N+](=NC(=N1)OC)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



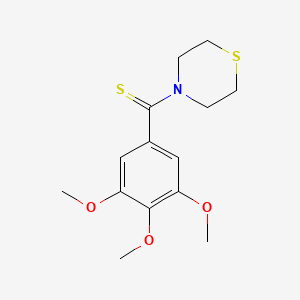

![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
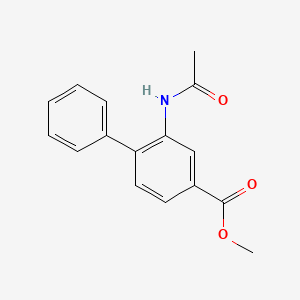
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
